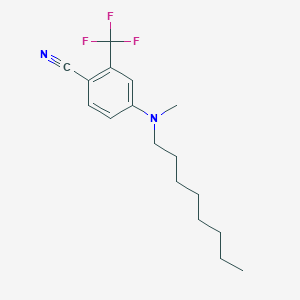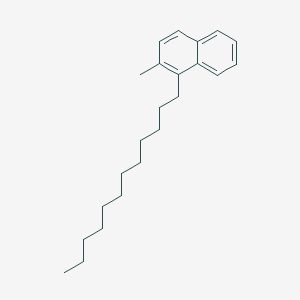
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a pyrene-1,6-diamine core, making it a significant molecule in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine typically involves the reaction of pyrene-1,6-diamine with 4-methylphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~) for nitration, halogens (Cl~2~, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets may vary depending on the application and the specific context in which the compound is used.
Comparación Con Compuestos Similares
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine can be compared with other similar compounds, such as:
- N~1~,N~1~,N~6~,N~6~-Tetrakis(4-tertiary-butylphenyl)pyrene-1,6-diamine
- N~1~,N~1~,N~6~,N~6~-Tetrakis(2-hydroxyethyl)adipamide
- 1,6-diamine-N~1~,N~1~,N~6~,N~6~-4 (4-isopropyl) pyrene
These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical properties and applications
Propiedades
Número CAS |
663954-33-4 |
|---|---|
Fórmula molecular |
C44H36N2 |
Peso molecular |
592.8 g/mol |
Nombre IUPAC |
1-N,1-N,6-N,6-N-tetrakis(4-methylphenyl)pyrene-1,6-diamine |
InChI |
InChI=1S/C44H36N2/c1-29-5-17-35(18-6-29)45(36-19-7-30(2)8-20-36)41-27-15-33-14-26-40-42(28-16-34-13-25-39(41)43(33)44(34)40)46(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3 |
Clave InChI |
IDLFRDOJEXTXLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
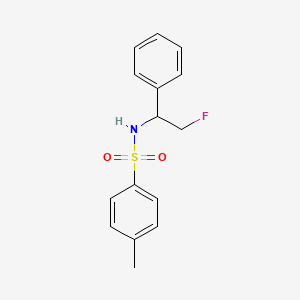
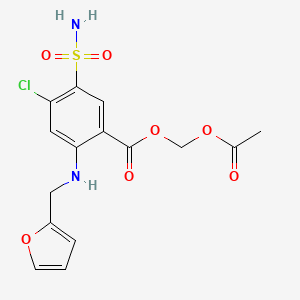
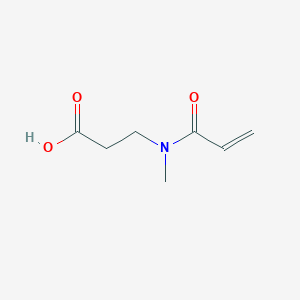
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)
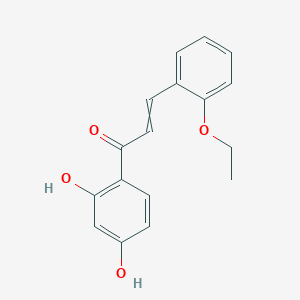
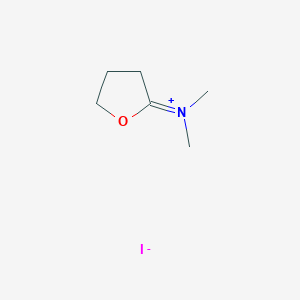
![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
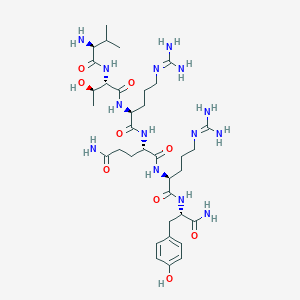
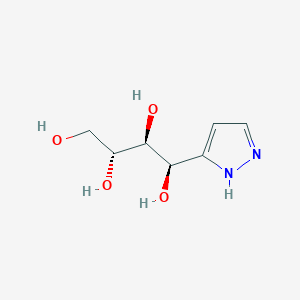
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
